molecular formula C12H14O B13523697 4-(4-Ethylphenyl)but-3-en-2-one CAS No. 94723-89-4

4-(4-Ethylphenyl)but-3-en-2-one

Cat. No.: B13523697
CAS No.: 94723-89-4
M. Wt: 174.24 g/mol
InChI Key: HROYTUBGASOINW-SNAWJCMRSA-N
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Description

4-(4-Ethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O. It is a member of the butenone family, characterized by a butenone backbone with an ethylphenyl substituent at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires a protecting group to ensure selectivity and prevent side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Ethylphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(4-Ethylphenyl)but-3-en-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

94723-89-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-(4-ethylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O/c1-3-11-6-8-12(9-7-11)5-4-10(2)13/h4-9H,3H2,1-2H3/b5-4+

InChI Key

HROYTUBGASOINW-SNAWJCMRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C

Origin of Product

United States

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